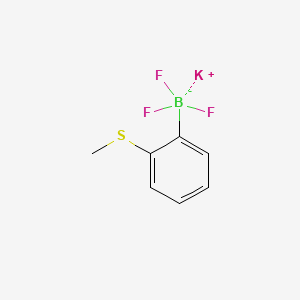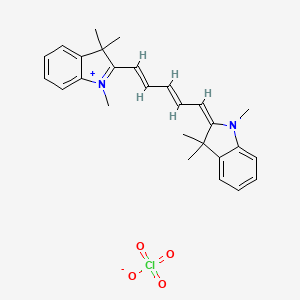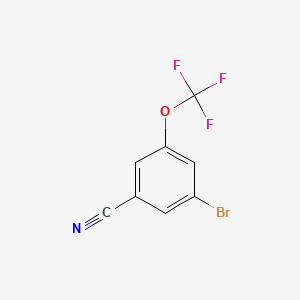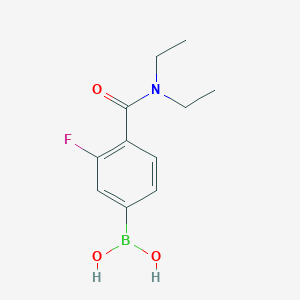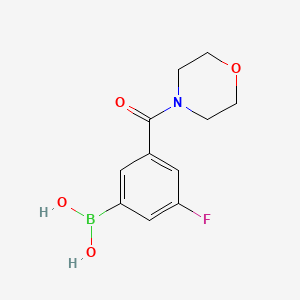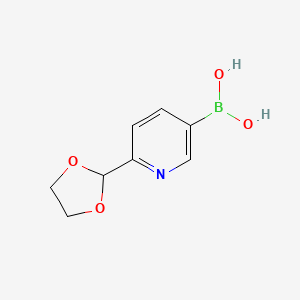
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C8H10BNO4 . It is also known by other synonyms such as “2-(1,3-Dioxolan-2-yl)pyridine-5-boronic acid” and "Boronic acid, B-[6-(1,3-dioxolan-2-yl)-3-pyridinyl]-" .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, including “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid”, can be achieved through various methods. One of the common methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The molecular structure of “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid” consists of a pyridine ring attached to a 1,3-dioxolane ring at the 6-position and a boronic acid group at the 3-position . The average mass of this compound is 194.980 Da .Chemical Reactions Analysis
Boronic acids, including “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid”, are highly valuable building blocks in organic synthesis. They can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters, including “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid”, is a valuable but underdeveloped transformation .Applications De Recherche Scientifique
Organic Synthesis
Boronic acids, including (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid, are widely used as reagents and catalysts in organic synthesis. They participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules .
Chemical Biology Probes
These compounds serve as probes in chemical biology due to their ability to form reversible covalent bonds with sugars and other diols. This property is utilized in the development of sensors for glucose monitoring, which is particularly relevant for diabetes management .
Therapeutic Drugs
Boronic acids are explored for their therapeutic potential. The unique reactivity of boronic acids with various biological molecules opens avenues for drug development, including cancer therapy and antibacterial agents .
Sensing Applications
The interaction of boronic acids with strong Lewis bases such as fluoride or cyanide anions leads to their utility in various sensing applications. They can be used in both homogeneous assays and heterogeneous detection systems .
Biomedical Science
The compound’s boronic acid moiety may be leveraged in biomedical science for its chemistries at physiological pH, offering multidisciplinary applications such as enzyme inhibition or modulation of biological pathways .
Molecular Recognition
Boronic acids are employed in molecular recognition to differentiate mono- and polysaccharides due to their similar size and structure. This application is significant in biological systems where saccharides play crucial roles .
Mécanisme D'action
The mechanism of action of “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid” in chemical reactions is largely dependent on the specific reaction conditions and the other reactants involved. In Suzuki-Miyaura coupling reactions, for example, boronic acids react with organohalides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond .
Orientations Futures
The future directions for the use of “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid” and similar boronic acids are likely to involve further exploration of their potential in various chemical reactions. For instance, the development of more efficient and versatile methods for the protodeboronation of boronic esters could open up new possibilities for the use of these compounds in organic synthesis .
Propriétés
IUPAC Name |
[6-(1,3-dioxolan-2-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c11-9(12)6-1-2-7(10-5-6)8-13-3-4-14-8/h1-2,5,8,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBZOUJAMDSHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660540 | |
| Record name | [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid | |
CAS RN |
1072952-38-5 | |
| Record name | [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




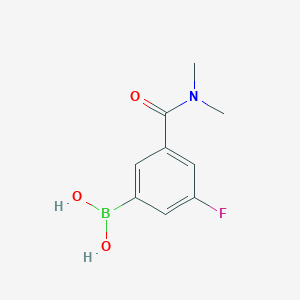
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387901.png)
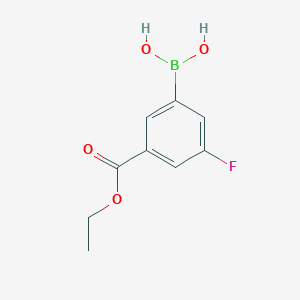
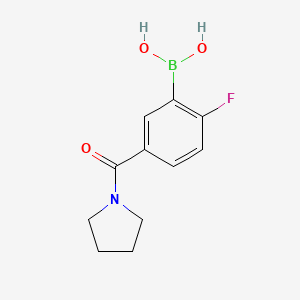

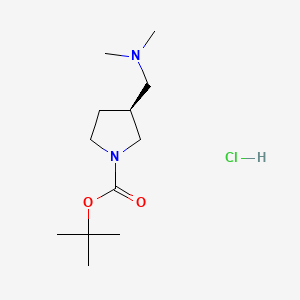
![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride](/img/structure/B1387910.png)
